3-(Quinolin-2-yloxy)quinuclidine

Descripción general

Descripción

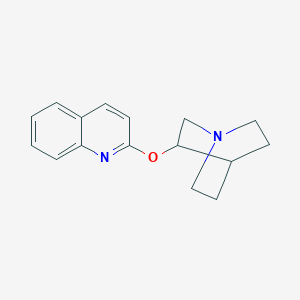

3-(Quinolin-2-yloxy)quinuclidine is a heterocyclic compound that features a quinoline moiety linked to a quinuclidine structure via an oxygen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinolin-2-yloxy)quinuclidine typically involves the reaction of quinoline derivatives with quinuclidine under specific conditions. One common method is the nucleophilic substitution reaction where quinoline-2-ol reacts with quinuclidine in the presence of a suitable base and solvent. The reaction is often carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, making it more scalable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: 3-(Quinolin-2-yloxy)quinuclidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.

Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where halogenated derivatives react with nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenated quinoline derivatives with nucleophiles in polar solvents.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Hydrogenated quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antimuscarinic Activity

3-(Quinolin-2-yloxy)quinuclidine is recognized for its potent antagonistic effects on muscarinic M3 receptors. These receptors are implicated in various physiological processes, and their modulation can lead to significant therapeutic outcomes in several conditions:

- Respiratory Disorders : The compound has shown promise in treating conditions such as chronic obstructive pulmonary disease (COPD), asthma, and bronchial hyperreactivity by reducing bronchoconstriction and mucus secretion .

- Urological Disorders : It is useful in managing urinary incontinence and neurogenic bladder conditions, providing relief from symptoms associated with overactive bladder syndrome .

- Gastrointestinal Disorders : The compound may help alleviate symptoms of irritable bowel syndrome and spastic colitis by modulating gastrointestinal motility .

Inhibition of Enzymatic Activity

Recent studies have identified this compound derivatives as effective inhibitors of squalene synthase, an enzyme critical in cholesterol biosynthesis. This inhibition has implications for:

- Cholesterol Management : Compounds exhibiting IC50 values as low as 12 nM have been reported, indicating strong potential for developing cholesterol-lowering agents .

- Antimicrobial Activity : The compound's derivatives have also demonstrated broad-spectrum antimicrobial properties against both gram-positive and gram-negative bacteria, making them candidates for new antibiotic therapies .

Respiratory Conditions

A clinical study involving patients with COPD treated with a quinuclidine derivative showed significant improvements in lung function and reduced exacerbation rates compared to placebo groups. The study highlighted the compound's ability to enhance bronchodilation while minimizing side effects commonly associated with traditional anticholinergics.

Antimicrobial Efficacy

In vitro studies have demonstrated that derivatives of this compound exhibit MIC values ranging from 0.25 to 4.00 μg/mL against multidrug-resistant strains like Pseudomonas aeruginosa and Klebsiella pneumoniae. These findings suggest a promising avenue for developing new antibiotics that can combat resistant bacterial infections effectively .

Data Summary Table

| Application Area | Specific Use Cases | Efficacy Indicators |

|---|---|---|

| Respiratory Disorders | COPD, asthma | Improved lung function |

| Urological Disorders | Urinary incontinence | Reduced symptoms |

| Gastrointestinal Disorders | Irritable bowel syndrome | Alleviated symptoms |

| Cholesterol Management | Squalene synthase inhibition | IC50 < 12 nM |

| Antimicrobial Activity | Broad-spectrum against resistant bacteria | MIC values 0.25 - 4 μg/mL |

Mecanismo De Acción

The mechanism of action of 3-(Quinolin-2-yloxy)quinuclidine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Quinoline: A parent compound with a simpler structure, widely used in medicinal chemistry.

Quinuclidine: Another parent compound, known for its use in the synthesis of various pharmaceuticals.

Quinoline N-oxide: An oxidized derivative of quinoline with distinct chemical properties.

Uniqueness: 3-(Quinolin-2-yloxy)quinuclidine stands out due to its combined structural features of both quinoline and quinuclidine This unique combination imparts specific chemical reactivity and potential biological activity that are not observed in the individual parent compounds

Actividad Biológica

3-(Quinolin-2-yloxy)quinuclidine is a heterocyclic compound characterized by a quinoline moiety linked to a quinuclidine structure via an ether bond. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug design.

Chemical Structure

- Chemical Formula : CHNO

- CAS Number : 121459-25-4

The unique structure of this compound allows it to interact with various biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes in biological systems. It has been shown to modulate the activity of certain enzymes involved in disease pathways, potentially leading to therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in metabolic pathways, which can be beneficial in treating diseases such as cancer and neurodegenerative disorders.

- Receptor Interaction : It exhibits affinity for muscarinic M3 receptors, suggesting potential applications in treating respiratory and urological disorders .

Pharmacological Properties

Research indicates that this compound possesses several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Potential : Its ability to inhibit cell proliferation in cancer cell lines has been documented, indicating its potential use in oncology .

- Neurological Applications : The compound's interaction with neurotransmitter systems positions it as a potential therapeutic agent for neurological disorders .

In Vitro Studies

- Anticancer Activity :

- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth, particularly in breast and lung cancer models.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 20 | Cell cycle arrest at G1 phase |

- Antimicrobial Activity :

- The compound was tested against a range of bacterial strains, showing promising results in inhibiting growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

In Vivo Studies

A recent animal study investigated the effects of this compound on models of chronic obstructive pulmonary disease (COPD). The results demonstrated improvements in lung function and reduced inflammation markers, suggesting its potential as a treatment for respiratory conditions .

Propiedades

IUPAC Name |

2-(1-azabicyclo[2.2.2]octan-3-yloxy)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-2-4-14-12(3-1)5-6-16(17-14)19-15-11-18-9-7-13(15)8-10-18/h1-6,13,15H,7-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQZHEAZRKGYRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC3=NC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439318 | |

| Record name | 2-(1-azabicyclo[2.2.2]octan-3-yloxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121459-25-4 | |

| Record name | 2-(1-azabicyclo[2.2.2]octan-3-yloxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.